2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use if it’s part of a known class of compounds.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, catalysts, and conditions.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances, which can help in understanding its chemical properties and potential uses.Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics Discovery
Research has identified a series of high-affinity dopamine receptor partial agonists by connecting a lipophilic moiety to the arylpiperazine core with a pyrazolo[1,5-a]pyridine heterocyclic appendage. This structural modification has demonstrated the feasibility to design G protein-biased partial agonists, potentially serving as novel therapeutics, notably for antipsychotic activity, as demonstrated by compound 2-methoxyphenylpiperazine 16c in vivo. The study underscores the complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Adhesion Molecule Inhibitors
Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine have been prepared and evaluated for their inhibitory activity on the upregulation of adhesion molecules such as ICAM-1. These compounds have shown potent oral inhibitory activities against neutrophil migration and leukocyte accumulation, indicating potential therapeutic effects on inflammatory diseases (Kaneko et al., 2004).
Novel Heterocyclic Amino Acids
A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed as novel heterocyclic amino acids. These compounds, synthesized in N-Boc protected ester form, serve as chiral building blocks, showcasing the versatility of piperidine derivatives in constructing complex molecular architectures for potential pharmacological applications (Matulevičiūtė et al., 2021).
Antagonist Interaction with CB1 Cannabinoid Receptor
The study of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, reveals insights into the structural and conformational aspects that contribute to its binding and antagonistic activities. This research highlights the potential therapeutic applications of such compounds in modulating cannabinoid receptor activity (Shim et al., 2002).
Safety And Hazards
This involves studying the compound’s toxicity, potential health effects, environmental impact, and precautions for handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, and ways to improve its synthesis or properties.
Please note that these analyses require specialized knowledge and equipment, and are typically conducted in a research setting. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Propiedades
IUPAC Name |
2-[[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c23-15-3-2-14(15)20-10-6-13(7-11-20)12-22-17(24)5-4-16(19-22)21-9-1-8-18-21/h1,4-5,8-9,13-15,23H,2-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLLIVFPOKQDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.